Difamilast - 937782-05-3

Difamilast

Catalog Number: EVT-264652
CAS Number: 937782-05-3
Molecular Formula: C23H24F2N2O5
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Difamilast is under investigation in clinical trial NCT01702181 (A Safety Study to Evaluate the Use and Effectiveness of a Topical Ointment to Treat Adults With Atopic Dermatitis).
Overview

Difamilast is a novel pharmaceutical compound primarily classified as a selective phosphodiesterase 4B inhibitor. It is designed for topical application, particularly in the treatment of atopic dermatitis. The compound has been shown to significantly improve skin conditions by modulating inflammatory responses, making it a promising option for patients with moderate to severe forms of this skin disorder.

Source

Difamilast was developed by Medimetriks Pharmaceuticals and has received regulatory approval in Japan, with its first approval date recorded as September 27, 2021. The compound is marketed under various formulations, including ointments containing different concentrations (0.3% and 1%) for effective treatment outcomes in clinical settings .

Classification

Difamilast belongs to the class of small molecule drugs and specifically targets phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to inflammation and immune response. Its mechanism of action involves inhibiting the breakdown of cyclic adenosine monophosphate, thereby enhancing anti-inflammatory effects .

Synthesis Analysis

The synthesis of difamilast involves multiple steps that utilize various organic reactions to construct its complex molecular framework.

Methods and Technical Details

  1. Initial Reactions: The synthesis begins with the reaction of lithium bromide with an appropriate organic substrate at controlled temperatures (20-35 °C) to form an intermediate compound.
  2. Partitioning and Concentration: Following initial reactions, water is added to partition the mixture, allowing for the separation of organic layers that are then concentrated under reduced pressure.
  3. Refluxing: The concentrated residue undergoes reflux with a mixture containing sodium hydroxide and activated carbon, which helps in purifying the compound by removing impurities.
  4. Crystallization: The final step involves adding seed crystals to induce crystallization of difamilast from the solution, followed by filtration and drying to yield pure difamilast crystals .
Molecular Structure Analysis

Difamilast has a complex molecular structure characterized by its unique arrangement of atoms.

Structure and Data

  • Molecular Formula: C23H24F2N2O5
  • Molecular Weight: Approximately 442.45 g/mol
  • InChIKey: VFBILHPIHUPBPZ-UHFFFAOYSA-N
  • CAS Registry Number: 937782-05-3

The structure includes two fluorine atoms, which contribute to its pharmacological properties, and it features a benzamide moiety that is critical for its activity as a phosphodiesterase inhibitor .

Chemical Reactions Analysis

Difamilast undergoes several chemical reactions during its synthesis and therapeutic application.

Reactions and Technical Details

  1. Formation of Intermediates: The initial reactions involve the formation of various intermediates through nucleophilic substitutions and condensation reactions.
  2. Hydrolysis: In some steps, hydrolysis reactions occur when water is introduced into the system, leading to the formation of different functional groups necessary for the final product.
  3. Crystallization Reactions: The crystallization process itself can be viewed as a reaction where solubility conditions are manipulated to precipitate difamilast from its solution.

These reactions are crucial for ensuring that the final product meets the required purity and efficacy standards for clinical use .

Mechanism of Action

Difamilast exerts its therapeutic effects primarily through its action as a selective inhibitor of phosphodiesterase 4B.

Process and Data

The mechanism involves:

  • Inhibition of Phosphodiesterase 4B: By inhibiting this enzyme, difamilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to reduced production of pro-inflammatory cytokines.
  • Anti-inflammatory Effects: This modulation results in decreased inflammation and alleviation of symptoms associated with atopic dermatitis.

Clinical studies have demonstrated significant improvements in patient outcomes when treated with difamilast compared to vehicle controls, indicating its effectiveness in managing skin conditions .

Physical and Chemical Properties Analysis

Difamilast possesses distinct physical and chemical properties that influence its formulation and efficacy.

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to moisture.
  • pH Range: Optimal pH for formulation stability is typically around neutral.

These properties are essential for developing effective topical formulations that ensure proper delivery and absorption through the skin .

Applications

Difamilast is primarily used in dermatology, specifically for treating atopic dermatitis.

Scientific Uses

  • Topical Treatment: Approved formulations include difamilast ointments (0.3% and 1%) used in clinical settings for managing moderate to severe atopic dermatitis.
  • Clinical Trials: Ongoing research continues to explore additional applications in other inflammatory skin diseases due to its potent anti-inflammatory properties.

The efficacy demonstrated in clinical trials positions difamilast as a valuable addition to dermatological therapeutics, providing an alternative treatment option for patients who may not respond adequately to traditional therapies .

Introduction to Atopic Dermatitis (AD) and Unmet Therapeutic Needs

Epidemiological Burden of AD: Global Prevalence and Disease Progression Patterns

Atopic dermatitis (AD) is a chronic inflammatory skin disease affecting 15–30% of children and 2–10% of adults in developed countries [2]. The disease typically manifests in infancy or early childhood, with 60% of cases developing in the first year of life and 90% before age 5 [10]. AD follows a relapsing-remitting course, often persisting into adulthood and contributing to the "atopic march"—a sequential development of allergic conditions such as asthma, food allergies, and allergic rhinitis [2] [5]. Sleep disturbances due to pruritus significantly impact growth hormone release in children and reduce health-related quality of life across all age groups [10].

Pathophysiological Mechanisms in AD: Skin Barrier Dysfunction and Immune Dysregulation

AD pathogenesis involves a triad of factors:

  • Skin Barrier Dysfunction: Filaggrin and loricrin deficiency compromises epidermal integrity, facilitating allergen penetration [8].
  • Immune Dysregulation: Type 2 inflammation driven by Th2 cells, group 2 innate lymphoid cells (ILC2s), and cytokines (IL-4, IL-5, IL-13, IL-31) amplifies pruritus and inflammation [2] [6].
  • PDE4 Overexpression: Elevated phosphodiesterase 4 (PDE4) activity in keratinocytes and immune cells reduces intracellular cyclic adenosine monophosphate (cAMP), promoting pro-inflammatory mediator production [2] [9]. IL-33, a key epithelial-derived alarmin, further exacerbates inflammation by activating mast cells and basophils [8].

Limitations of Current Topical Therapies: Corticosteroids and Calcineurin Inhibitors

Conventional AD treatments face significant challenges:

  • Topical Corticosteroids (TCS): Long-term use causes skin atrophy, telangiectasia, and hypothalamic-pituitary-adrenal axis suppression [2] [5].
  • Topical Calcineurin Inhibitors (TCIs): Associated with burning sensations and theoretical malignancy risks, leading to black box warnings despite disputed evidence [2] [4].Both drug classes exhibit suboptimal efficacy in maintaining disease remission, highlighting the need for non-steroidal alternatives with improved safety profiles for chronic use [4].

Emergence of Phosphodiesterase 4 (PDE4) as a Therapeutic Target in Inflammatory Skin Diseases

PDE4 hydrolyzes cAMP, a critical regulator of immune cell activation. Inhibition of PDE4 elevates cAMP levels, suppressing TNF-α, IL-23, and other pro-inflammatory cytokines [7] [9]. The PDE4B subtype is particularly relevant in AD due to its high expression in immune cells and role in cytokine production [7]. Selective PDE4B inhibition offers a targeted approach to modulate inflammation without broad immunosuppression.

Properties

CAS Number

937782-05-3

Product Name

Difamilast

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide

Molecular Formula

C23H24F2N2O5

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Difamilast;

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.